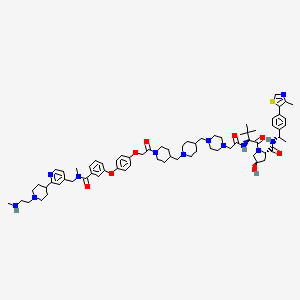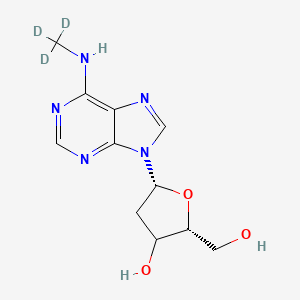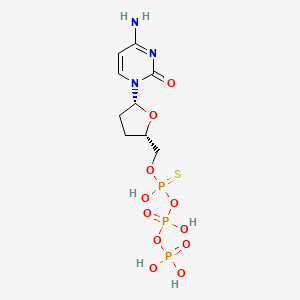
ddCTP|AS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxycytidine 5’-triphosphate (ddCTP) is a nucleoside analog used primarily in DNA sequencing. It is a modified form of deoxycytidine triphosphate (dCTP) where the 3’-hydroxyl group is replaced by a hydrogen atom, preventing the formation of phosphodiester bonds necessary for DNA chain elongation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ddCTP involves the chemical modification of deoxycytidineThe reaction conditions often require the use of phosphorylating agents and protective groups to ensure the correct formation of the triphosphate .
Industrial Production Methods: Industrial production of ddCTP involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the compound to achieve high purity levels, often exceeding 98%. The compound is then stored in aqueous solutions at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: ddCTP can undergo substitution reactions where the triphosphate group can be replaced by other functional groups.
Hydrolysis: The triphosphate group in ddCTP can be hydrolyzed to release pyrophosphate, which is a common reaction in biological systems
Common Reagents and Conditions:
Phosphorylating Agents: Used in the synthesis of ddCTP to introduce the triphosphate group.
Protective Groups: Employed to protect hydroxyl groups during synthesis
Major Products:
Dideoxycytidine Monophosphate (ddCMP): Formed during the hydrolysis of ddCTP.
Pyrophosphate: Released during the hydrolysis reaction
Aplicaciones Científicas De Investigación
Chemistry:
DNA Sequencing: ddCTP is a crucial component in Sanger sequencing, where it acts as a chain-terminating inhibitor of DNA polymerase
Biology:
Genetic Research: Used in various genetic studies to determine DNA sequences and analyze genetic mutations
Medicine:
Antiviral Research: ddCTP is used in the study of antiviral drugs, particularly those targeting human immunodeficiency virus (HIV) reverse transcriptase
Industry:
Mecanismo De Acción
ddCTP exerts its effects by incorporating into the growing DNA strand during replication. The absence of the 3’-hydroxyl group prevents the formation of phosphodiester bonds, leading to the termination of DNA chain elongation. This mechanism is particularly effective in inhibiting viral reverse transcriptase, making ddCTP a valuable tool in antiviral research .
Comparación Con Compuestos Similares
- 2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP)
- 2’,3’-Dideoxyguanosine 5’-triphosphate (ddGTP)
- 2’,3’-Dideoxythymidine 5’-triphosphate (ddTTP)
Comparison: While all these compounds share a similar mechanism of action by terminating DNA chain elongation, ddCTP is unique in its specific incorporation into DNA sequences containing cytosine. This specificity makes it particularly useful in certain types of DNA sequencing and genetic studies .
Propiedades
Fórmula molecular |
C9H16N3O11P3S |
|---|---|
Peso molecular |
467.23 g/mol |
Nombre IUPAC |
[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O11P3S/c10-7-3-4-12(9(13)11-7)8-2-1-6(21-8)5-20-26(19,27)23-25(17,18)22-24(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,27)(H2,10,11,13)(H2,14,15,16)/t6-,8+,26?/m0/s1 |
Clave InChI |
FLSKRJAIUMXFFN-YGUNDLDOSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
SMILES canónico |
C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)





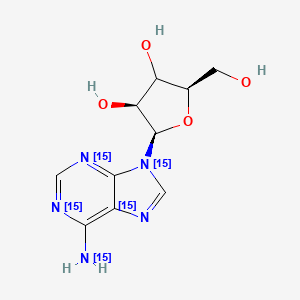
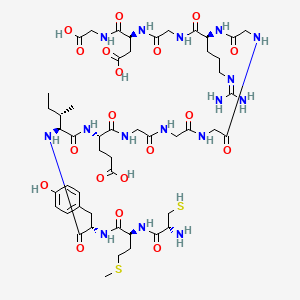
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
